四钠地夸索醇

描述

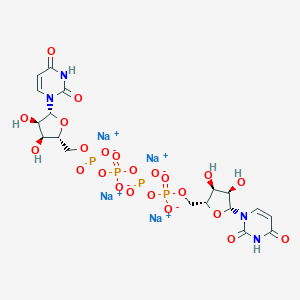

地夸索磷,商品名地夸索,是一种主要用于治疗干眼症的药物化合物。它以四钠盐形式配制成 3% 的眼药水。 地夸索磷是一种 P2Y2 嘌呤能受体激动剂,促进泪液和粘液的分泌,有助于缓解干眼症的症状 .

科学研究应用

地夸索磷具有广泛的科学研究应用,包括:

化学: 地夸索磷被用作模型化合物来研究核苷的行为及其与受体的相互作用。

生物学: 地夸索磷的研究重点是它对细胞信号通路的影响及其在促进泪液分泌中的作用。

医学: 地夸索磷被广泛研究用于其治疗干眼症和其他眼部疾病的治疗潜力。

工业: 地夸索磷用于开发眼用制剂和其他药物产品 .

作用机制

地夸索磷通过作用于位于结膜上皮和杯状细胞膜上的 P2Y2 受体发挥作用。地夸索磷与这些受体结合后,会提高细胞内钙离子浓度,刺激水和粘液的分泌。 这种作用有助于维持泪膜,改善干眼症的症状 .

生化分析

Biochemical Properties

Diquafosol Tetrasodium is a P2Y2 receptor agonist . It stimulates fluid and mucin secretion on the ocular surface . This action is achieved by activating P2Y2 receptors in the ocular surface, which improves fluid transport, mucin secretion from the conjunctival epithelium, and stimulation of lipid production .

Cellular Effects

Diquafosol Tetrasodium has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In vitro studies have shown that Diquafosol Tetrasodium can reduce intracellular ROS levels, apoptosis, and inflammation, all of which were increased in the dry eye model through desiccation .

Molecular Mechanism

The molecular mechanism of Diquafosol Tetrasodium involves the agonism of the P2Y2 purinogenic receptor . This activation leads to an increase in intracellular calcium ion concentrations , which in turn stimulates the secretion of water and mucins from the conjunctiva into tears .

Temporal Effects in Laboratory Settings

In laboratory settings, Diquafosol Tetrasodium has shown changes in its effects over time. It has been observed that the distribution of highly fluorescent dichlorofluorescein and the proportion of annexin V- and PI-positive cells decreased in the Diquafosol Tetrasodium medium .

Dosage Effects in Animal Models

In animal models, the effects of Diquafosol Tetrasodium vary with different dosages. For instance, a single dose administration of Diquafosol Tetrasodium into the eyes of dry eye model rats promoted tear fluid secretion .

Metabolic Pathways

It is known that the drug acts on P2Y2 receptors, leading to an increase in intracellular calcium ion concentrations .

Transport and Distribution

It is known that the drug acts on P2Y2 receptors in the ocular surface .

Subcellular Localization

It is known that the drug acts on P2Y2 receptors in the ocular surface .

准备方法

合成路线和反应条件

地夸索磷是通过一系列涉及尿苷衍生物的化学反应合成的。关键步骤包括尿苷磷酸化生成尿苷单磷酸,然后进一步磷酸化生成尿苷二磷酸和尿苷三磷酸。 最后一步是形成两个尿苷分子之间的四磷酸键,生成地夸索磷 .

工业生产方法

地夸索磷的工业生产涉及使用优化的反应条件进行大规模化学合成,以确保高产率和高纯度。该工艺通常包括使用特定催化剂和受控反应环境来促进目标产物的形成。 最终产品然后被纯化并配制成用于临床的眼药水 .

化学反应分析

反应类型

地夸索磷会发生各种化学反应,包括:

氧化: 地夸索磷在特定条件下可以被氧化生成氧化衍生物。

还原: 还原反应可以将地夸索磷转化为具有不同化学性质的还原形式。

常用试剂和条件

地夸索磷化学反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和促进取代反应的各种催化剂。 反应条件,例如温度、pH 值和溶剂,被严格控制以达到预期结果 .

主要形成的产物

地夸索磷化学反应形成的主要产物包括氧化、还原和取代衍生物。

相似化合物的比较

类似化合物

透明质酸钠: 干眼症治疗中常用的化合物,可与水结合并防止脱水。

透明质酸钠: 一种促进泪液分泌的化合物,用于各种眼用制剂.

地夸索磷的独特之处

地夸索磷作为 P2Y2 受体激动剂,其作用机制是独特的,它直接刺激水和粘液的分泌。 这种双重作用使其在治疗干眼症方面特别有效,因为它可以针对泪膜维护的各个方面,而其他化合物可能只针对其中一个方面 .

生物活性

Diquafosol tetrasodium is a synthetic compound primarily used in ophthalmic solutions for the treatment of dry eye disease (DED). Its biological activity is largely attributed to its role as a P2Y2 receptor agonist, which enhances mucin secretion and improves tear film stability. This article synthesizes findings from various studies to elucidate the biological mechanisms, efficacy, and clinical implications of diquafosol tetrasodium.

Diquafosol tetrasodium exerts its effects through the activation of P2Y2 receptors on epithelial cells. This activation leads to several downstream effects:

- Mucin Secretion : It stimulates the secretion of mucins, particularly MUC5AC, which plays a crucial role in maintaining tear film stability and ocular surface health.

- Cell Signaling Pathways : The compound activates the extracellular signal-regulated kinase (ERK) signaling pathway, which is essential for mucin gene expression in conjunctival epithelial cells .

Mucin Expression Studies

A study conducted on primary human conjunctival epithelial cells demonstrated that diquafosol tetrasodium significantly increases the expression of membrane-associated mucins (MUC1, MUC16) and secretory mucin (MUC5AC) under hyperosmotic stress conditions. Specifically:

- MUC5AC Secretion : The maximal secretion was observed at 6 hours post-treatment, with levels reaching 320±26 ng/ml .

- Gene Expression : MUC1 mRNA levels increased significantly after 24 hours (p<0.01), and MUC16 levels were elevated at both 6 and 24 hours (p<0.05) .

Clinical Efficacy in Dry Eye Disease

Clinical trials have shown that diquafosol tetrasodium is effective in improving symptoms of dry eye disease when used as an adjunct therapy to sodium hyaluronate:

- Tear Break-Up Time (BUT) : Significant improvements were noted in BUT scores after 4 weeks of treatment with diquafosol compared to control groups .

- Subjective Symptoms : Patients reported reductions in dry eye sensation, pain, and foreign body sensation with statistical significance (p<0.05) after treatment .

Comparative Studies

A systematic review analyzed the safety and efficacy of diquafosol tetrasodium compared to other treatments for DED. Key findings include:

- Efficacy : Diquafosol demonstrated superior efficacy in improving tear film stability and reducing ocular surface staining compared to artificial tears or sodium hyaluronate .

- Safety Profile : The compound was well-tolerated with no serious adverse events reported throughout clinical trials .

Table 1: Summary of Clinical Outcomes with Diquafosol Tetrasodium

| Parameter | Baseline Score | Score after 2 Weeks | Score after 4 Weeks | Statistical Significance |

|---|---|---|---|---|

| Tear Break-Up Time (seconds) | 5.2 | 7.0 | 8.5 | p < 0.05 |

| Fluorescein Staining Score | 4.1 | 2.5 | 1.8 | p < 0.01 |

| Subjective Dry Eye Score | 6.0 | 3.5 | 2.0 | p < 0.01 |

Case Study: Long-Term Efficacy in Chronic Conditions

A retrospective study evaluated the long-term use of diquafosol tetrasodium in patients with chronic graft-versus-host disease resulting in dry eye symptoms. Over a period of six months, patients exhibited significant improvements in ocular surface health metrics without notable adverse effects, reinforcing the compound's safety and efficacy for prolonged use .

属性

IUPAC Name |

tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTGMPPCCUSXIP-FNXFGIETSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4Na4O23P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

878.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211427-08-6 | |

| Record name | Diquafosol tetrasodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211427086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIQUAFOSOL TETRASODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8T9SBH9LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。